N-Benzylformamide

Catalog No.
S577080
CAS No.
6343-54-0
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylformamide

CAS Number

6343-54-0

Product Name

N-Benzylformamide

IUPAC Name

N-benzylformamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)

InChI Key

IIBOGKHTXBPGEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC=O

Synonyms

Benzylformamide; N-Formylbenzylamine; NSC 16247

Canonical SMILES

C1=CC=C(C=C1)CNC=O

Occurrence and Synthesis:

N-Benzylformamide, also known as N-(phenylmethyl)formamide, is a simple organic molecule belonging to the class of formamides. It can be found naturally in various food items, such as enokitake mushrooms, wax apples, Mexican oregano, and adzuki beans [].

Scientific research has explored different methods for synthesizing N-Benzylformamide. Traditionally, it can be obtained from formamide []. However, a recent study identified a unique approach using an enzyme called N-substituted formamide deformylase. This enzyme can surprisingly catalyze the reverse reaction, transforming benzylamine and formate into N-Benzylformamide []. This discovery opens up new avenues for the efficient production of this molecule.

N-Benzylformamide is an organic compound with the molecular formula C8H9NOC_8H_9NO. It belongs to the class of aromatic compounds known as benzene and substituted derivatives. This compound features a benzyl group attached to a formamide functional group, making it significant in various chemical and biological contexts. N-Benzylformamide is recognized for its role in synthetic organic chemistry and potential therapeutic applications due to its unique structural characteristics and reactivity .

, primarily involving nucleophilic substitutions and condensation reactions. Notably, it can undergo:

  • Formation of N-benzyl carboxamides: This reaction can be catalyzed by N-substituted formamide deformylase, which converts benzylamine and formate into N-benzylformamide through a reverse reaction .
  • Reactions with Grignard reagents: For instance, N-nitroso-N-benzylformamide reacts with phenylmagnesium bromide, leading to various derivatives .
  • Transition metal-catalyzed reactions: N-Benzylformamide can be utilized in Suzuki coupling and Heck reactions, demonstrating its versatility in organic synthesis .

The biological activity of N-benzylformamide has been explored, particularly concerning its pharmacological properties. Although specific mechanisms are not fully elucidated, it has been noted for its interactions with enzymes involved in retinoid metabolism, suggesting potential roles in biochemical pathways related to vision and cellular signaling . Its binding affinity has been quantified, indicating a Ki value of 330 nM for certain biological targets .

N-Benzylformamide can be synthesized through various methods:

  • Enzymatic Synthesis: The reverse reaction catalyzed by N-substituted formamide deformylase is a notable method, where benzylamine reacts with formate under specific conditions to yield N-benzylformamide .
  • Chemical Synthesis: Traditional synthetic routes may involve the direct reaction of benzaldehyde with formamide or through acylation processes involving benzylamine and carbonyl compounds.
  • Transition Metal Catalysis: It can also be produced via transition metal-catalyzed reactions that incorporate benzylamine into various substrates .

N-Benzylformamide finds applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role as a substrate or inhibitor in enzymatic studies makes it valuable for understanding metabolic pathways.
  • Material Science: It may be used in developing novel materials due to its unique chemical properties.

Studies on N-benzylformamide's interactions have highlighted its potential as a modulator of enzyme activity. The compound's binding properties suggest it may influence the function of enzymes involved in retinoid metabolism. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with N-benzylformamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-BenzylacetamideC9H11NOC_9H_{11}NOAcetamide derivative; used in similar reactions
N-BenzylpropionamideC10H13NOC_{10}H_{13}NOPropionamide derivative; exhibits similar reactivity
BenzylamineC7H9NC_7H_9NParent amine; precursor for many derivatives
FormamideCH3NOCH_3NOSimple amide; foundational structure for more complex derivatives

Uniqueness of N-Benzylformamide

N-Benzylformamide is unique due to its specific combination of a benzene ring with a formamide group, which allows it to engage in diverse

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Heavy Atom Count

10

UNII

L363D92ELK

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

6343-54-0

Wikipedia

N-benzylformamide

Dates

Last modified: 08-15-2023

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